molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No.: B167518
CAS No.: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
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Description

Octadecyl sulfide, also known as dithis compound, is an organic compound with the molecular formula C36H74S. It is a long-chain alkyl sulfide, where two octadecyl groups are bonded to a sulfur atom. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl sulfide can be synthesized through the reaction of octadecyl halides with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

2C18H37X+Na2SC36H74S+2NaX2 \text{C}_{18}\text{H}_{37}\text{X} + \text{Na}_2\text{S} \rightarrow \text{C}_{36}\text{H}_{74}\text{S} + 2 \text{NaX} 2C18​H37​X+Na2​S→C36​H74​S+2NaX

where X represents a halide group (e.g., chloride or bromide).

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Octadecyl sulfoxide and octadecyl sulfone.

    Reduction: Octadecyl thiol and octadecyl disulfide.

    Substitution: Various alkylated or functionalized derivatives of this compound.

Scientific Research Applications

Structure and Properties

  • Chemical Formula : C36H74S
  • Molecular Weight : 550.93 g/mol
  • Physical State : ODS is typically a viscous liquid at room temperature.

The unique structure of ODS, featuring a long hydrophobic alkyl chain attached to a sulfur atom, imparts distinct properties that enable its use in various applications. Its hydrophobic nature allows it to interact effectively with lipid membranes and proteins, making it a valuable compound in biological studies.

Chemistry

Surfactant and Emulsifying Agent

  • ODS is utilized as a surfactant in chemical formulations, enhancing the stability of emulsions and dispersions. It facilitates the mixing of hydrophobic and hydrophilic substances, which is crucial in many chemical processes.

Biology

Model Compound for Biological Studies

  • ODS serves as a model compound for studying lipid membranes. Its interaction with biological membranes helps researchers understand membrane dynamics and the behavior of other lipid-associated compounds.

Toxicity Studies

  • Research indicates varying degrees of toxicity based on concentration. For instance:
Concentration (µM)Cell Viability (%)
0100
1090
5070
10030

At elevated concentrations, ODS can disrupt cellular membranes, leading to cytotoxic effects .

Medicine

Drug Delivery Systems

  • ODS is being investigated for its potential in drug delivery applications. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery.

Industry

Production of Lubricants and Plasticizers

  • In industrial settings, ODS is employed in the formulation of lubricants and plasticizers due to its excellent lubricating properties and compatibility with various materials.

Case Study 1: Antimicrobial Properties

A study demonstrated that ODS exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 2: Nanotechnology Applications

ODS is used as a capping agent for cadmium sulfide (CdS) quantum dots in nanotechnology:

Time (min)Methylene Blue Concentration (mg/L)Degradation (%)
0100
30730
60460
120190

This study highlighted the photocatalytic activity of ODS-capped CdS quantum dots under UV light, showcasing their potential for environmental remediation .

Mechanism of Action

The mechanism of action of octadecyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. The sulfur atom in this compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its long alkyl chains allow it to integrate into hydrophobic environments, affecting the behavior of other molecules in these settings.

Comparison with Similar Compounds

    Octadecyl sulfate: Similar in structure but contains a sulfate group instead of a sulfide.

    Octadecyl succinate: Contains a succinate group, used in similar applications as a surfactant.

    Octadecyl phenyl ether: Contains a phenyl ether group, used in different industrial applications.

Uniqueness: Octadecyl sulfide is unique due to its specific chemical structure, which imparts distinct properties such as hydrophobicity and reactivity at the sulfur atom. These properties make it particularly useful in applications requiring long-chain alkyl groups and sulfur chemistry.

Biological Activity

Octadecyl sulfide (ODS), a long-chain alkyl sulfide, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, applications in nanotechnology, and potential therapeutic uses.

Chemical Structure and Properties

This compound is represented by the chemical formula C18H37S\text{C}_{18}\text{H}_{37}\text{S} and features a long hydrophobic alkyl chain. Its structure allows for significant interaction with lipid membranes and proteins, making it a candidate for various biological applications.

1. Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study highlighted that at high concentrations, ODS can disrupt cellular membranes, leading to cytotoxic effects in mammalian cells. The toxicological profile suggests that while low concentrations may be tolerated, higher doses can induce apoptosis through oxidative stress mechanisms .

Concentration (µM) Cell Viability (%)
0100
1090
5070
10030

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that ODS can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes. The mechanism involves the insertion of the sulfide group into lipid bilayers, leading to increased permeability and eventual cell lysis .

3. Nanotechnology Applications

In nanotechnology, this compound is utilized as a capping agent for quantum dots, particularly cadmium sulfide (CdS) nanoparticles. The capping process enhances the stability and dispersibility of quantum dots in aqueous solutions, which is crucial for applications in bioimaging and photodynamic therapy. The ODS-capped CdS quantum dots exhibit desirable optical properties, making them suitable for use in photonic devices .

Case Study 1: Photocatalytic Activity

A notable study investigated the photocatalytic degradation of methylene blue using ODS-capped CdS quantum dots under UV light. The results indicated a significant reduction in dye concentration over time, showcasing the potential of ODS in environmental remediation applications.

Time (min) Methylene Blue Concentration (mg/L) Degradation (%)
0100
30730
60460
120190

The biological activity of this compound can be attributed to its ability to interact with lipid bilayers and proteins. The long hydrophobic chain facilitates insertion into membranes, altering their fluidity and integrity. Additionally, ODS can form complexes with metal ions, enhancing its stability and activity in biological systems .

Chemical Reactions Analysis

Oxidation Reactions

Octadecyl sulfide (C36H74S) undergoes oxidation to form sulfoxides and sulfones, driven by its sulfur-centered reactivity. Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and sodium periodate (NaIO4).

Oxidation Pathway

Oxidation StateProductStructure
+0 → +2SulfoxideR-S(=O)-R
+0 → +4SulfoneR-S(=O)2-R

The reaction proceeds via sulfur’s expanded octet, allowing additional bond formation with oxygen . Sodium periodate selectively oxidizes sulfides to sulfoxides without further oxidation, while stronger agents like KMnO4 fully oxidize to sulfones .

Reaction Conditions

  • Hydrogen peroxide : Elevated temperatures under acidic conditions .

  • NaIO4 : Mild conditions (e.g., 0–5°C) for sulfoxide formation .

  • KMnO4 : Strong acidic or basic media for sulfone production .

Example Reaction :
C36H74S+H2O2C36H74SO2+H2O\text{C}_{36}\text{H}_{74}\text{S}+\text{H}_2\text{O}_2\rightarrow \text{C}_{36}\text{H}_{74}\text{SO}_2+\text{H}_2\text{O}
(Sulfide → Sulfone) .

Degradation and Radical Formation

Gamma irradiation at low temperatures (-196°C) induces radical formation in this compound. This process involves:

  • Sulfur-centered radical (RS- ) formation.

  • Alkyl chain radical (- CH2) generation .

Reaction Mechanism

Radical TypeFormationStability
RS-Sulfur bond cleavageHigh (stable at -196°C)
- CH2Alkyl chain scissionLow (decays rapidly at ≥0°C)

At higher temperatures (0–40°C), RS- radicals dominate due to alkyl chain radical decay, with activation energy ~13 kcal/mol .

Biological Interactions

In microbial systems, this compound analogs participate in sulfur cycling. For instance:

  • Sulfur-oxidizing bacteria : Convert sulfides to sulfur globules (S8) via intermediate polysulfides .

  • Antimicrobial activity : Long-chain sulfides disrupt membrane integrity in bacterial cells.

Biogeochemical Relevance

ProcessRole
Polysulfide formationIntermediate in sulfur globule synthesis
Membrane disruptionAntimicrobial mechanism

Purity Analysis

  • GC purity: >96.0% .

  • Melting point: 69–71°C .

  • NMR confirmation: Matches structural data .

Environmental Considerations

  • Reactivity : Incompatible with oxidizing agents (e.g., Ca(OCl)2), leading to SOx emissions .

  • Persistence : Hydrophobic chains reduce aqueous solubility, favoring environmental accumulation.

Comparative Analysis

PropertyThis compoundDimethyl(octadecyl)sulfanium Chloride
HydrophobicityHigh (C18 chain)Moderate (C18 chain + sulfonium group)
Oxidation ResistanceModerateLow (sulfonium group oxidizes readily)
BiodegradabilityLowVariable (dependent on sulfonium stability)

Q & A

Basic Research Questions

Q. What methodologies optimize the extraction of octadecyl sulfide derivatives from aqueous matrices?

  • Methodological Answer : Utilize reversed-phase solid-phase extraction (SPE) with C18 columns (octadecyl silane oxide), which exhibit high adsorption capacity due to their elongated hydrocarbon chains. Acetonitrile is the most effective eluent, achieving up to 87.6% recovery efficiency for hydrophobic derivatives like acetaldehyde-DNPH. Validate protocols using standardized techniques (e.g., NF-XP 70-210) and ensure minimal sample volumes due to the column’s high retention efficiency .

Q. How does the choice of bonded phase in HPLC columns influence the separation of this compound analogs?

  • Methodological Answer : Select columns based on analyte hydrophobicity and interaction mechanisms. For instance:

  • Octadecyl (C18) phases (e.g., Shim-pack GIS C18) excel in separating highly nonpolar compounds via hydrophobic interactions.
  • Phenyl or phenyl-hexyl phases enhance selectivity for aromatic or π-π interacting analytes.
  • C8 phases offer intermediate retention for moderately hydrophobic compounds.
    Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to balance resolution and run time .

Advanced Research Questions

Q. How can contradictory data on this compound’s extraction efficiency be systematically addressed?

  • Methodological Answer : Conduct controlled experiments to isolate variables such as:

  • Solvent purity : Trace impurities in acetonitrile may alter recovery rates.
  • Column aging : Degraded C18 columns exhibit reduced retention; monitor batch-to-batch consistency.
  • Sample pH : Ionic interactions between analytes and residual silanol groups can affect recovery.
    Use statistical tools (e.g., ANOVA) to quantify variability and validate findings through interlaboratory comparisons .

Q. What advanced techniques are critical for characterizing the phase behavior of this compound in crystalline or amorphous states?

  • Methodological Answer : Employ:

  • Differential Scanning Calorimetry (DSC) : To identify phase transitions (e.g., melting points, rotator phases).
  • X-ray Diffraction (XRD) : To resolve crystal structures (e.g., orthorhombic vs. triclinic phases).
  • Molecular Dynamics Simulations : To model chain propagation or interlayer polymerization mechanisms.
    Cross-reference experimental data with computational predictions to elucidate structure-property relationships .

Q. What safety protocols are essential when handling this compound in toxicological studies?

  • Methodological Answer : Prioritize:

  • Dermal/Inhalation Protection : Use fume hoods and nitrile gloves, as octadecyl analogs (e.g., Irganox 1076) show moderate dermal/inhalation toxicity.
  • Dose Limits : Adhere to exposure thresholds (e.g., ≤0.5% by weight in formulations) to mitigate hepatic or neurological risks.
  • Ecotoxicological Screening : Assess biodegradation pathways and bioaccumulation potential using OECD guidelines .

Q. Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques
Extraction EfficiencySolvent polarity, column retention capacitySPE with C18 columns, acetonitrile elution
Chromatographic SeparationBonded phase selectivity, mobile phase pHHPLC (C18, phenyl phases), gradient elution
Phase Behavior AnalysisThermal transitions, crystal structureDSC, XRD, molecular dynamics
Toxicity ProfilingAcute/chronic exposure thresholdsOECD 423 (acute oral), EPA HPV protocols

Properties

IUPAC Name

1-octadecylsulfanyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
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Molecular Weight

539.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1844-09-3
Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecane, 1,1'-thiobis-
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Record name 1,1'-Thio-bis-octadecane
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Record name Dioctadecyl sulphide
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Synthesis routes and methods

Procedure details

1-Octadecanethiol, 250 g. (0.87 mole), was dissolved in 250 ml of bis-(2-methoxyethyl) ether. Three grams (0.13 mole) of cut sodium spheres were added and the reaction mixture was transferred to a rocking autoclave and ~462 g. of ethylene oxide was bled into the autoclave over a period of 3 hours at 140°-160° C. The maximum pressure observed was 540 lbs. After all the ethylene oxide had been added, rocking was continued for an additional hour. The mixture was cooled, the bis-(2-methoxyethyl) ether was evaporated under reduced pressure, and the residue crystallized from hexane to give a white solid in 65% yield based on the octadecane thiol.
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Retrosynthesis Analysis

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